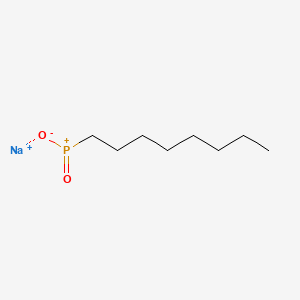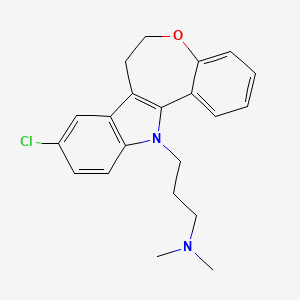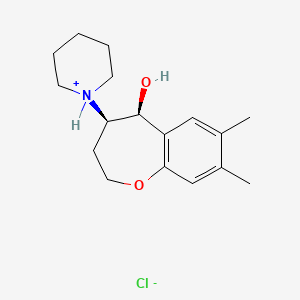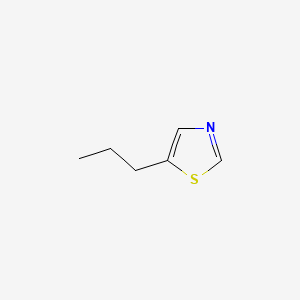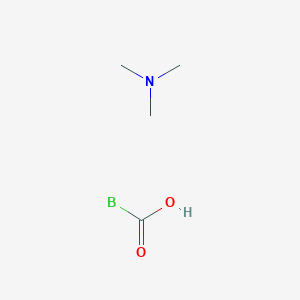
Trimethylamine-carboxyborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylamine-carboxyborane is a compound that has garnered significant interest in the field of chemistry due to its unique properties and potential applications. It is a derivative of boron, an element known for its versatility in organic transformations and radical chemistry. The compound consists of a trimethylamine group bonded to a carboxyborane moiety, making it a valuable precursor for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylamine-carboxyborane can be synthesized through several methods. One common approach involves the reaction of trimethylamine with borane in the presence of a carboxylating agent. This reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a solvent such as tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylamine-carboxyborane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, reducing agents, and various nucleophiles. Reaction conditions often involve the use of solvents like THF or dimethylformamide (DMF) and may require specific temperatures and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield boron-containing radicals, while reduction reactions may produce borohydride derivatives .
Scientific Research Applications
Trimethylamine-carboxyborane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylamine-carboxyborane involves its ability to release carbon monoxide through a decarbonylation reaction. This process begins with the formation of a trimethylamine boranecarboxylate ion, which undergoes an internal substitution reaction to release free amine and a carboxyborane anion. The latter then releases carbon monoxide via a chelotropic fragmentation . This mechanism allows the compound to exert its effects by delivering carbon monoxide in a controlled manner, which can have various physiological and therapeutic benefits .
Comparison with Similar Compounds
Trimethylamine-carboxyborane can be compared with other boron-containing compounds, such as:
Trimethylamine-borane: Similar in structure but lacks the carboxylate group, making it less versatile in certain reactions.
Amine-carboxyboranes: A broader class of compounds that include various amine derivatives bonded to carboxyborane moieties.
Boronic acids: These compounds contain a boron atom bonded to hydroxyl groups and are widely used in organic synthesis and medicinal chemistry.
This compound stands out due to its unique ability to release carbon monoxide and its versatility in forming boron-containing radicals, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
60788-33-2 |
|---|---|
Molecular Formula |
C4H10BNO2 |
Molecular Weight |
114.94 g/mol |
InChI |
InChI=1S/C3H9N.CHBO2/c1-4(2)3;2-1(3)4/h1-3H3;(H,3,4) |
InChI Key |
WKKAMZCLKKYKLY-UHFFFAOYSA-N |
Canonical SMILES |
[B]C(=O)O.CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


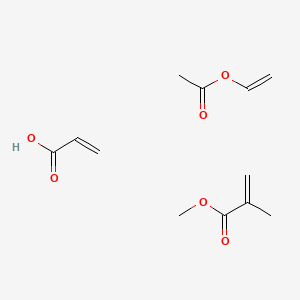
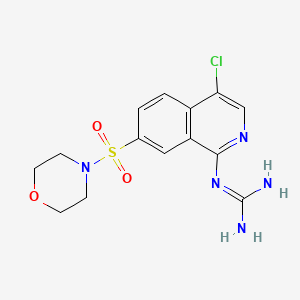
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)

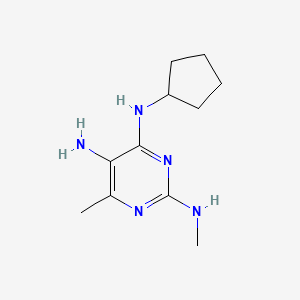


![4-[5-[[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B15344428.png)
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)
